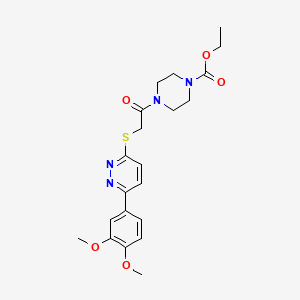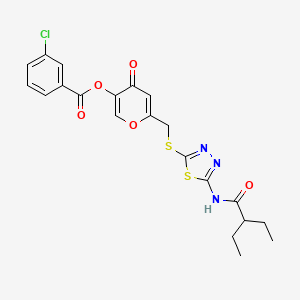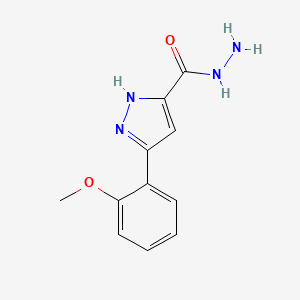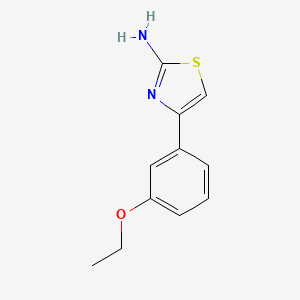![molecular formula C15H18N8O B2826209 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034600-84-3](/img/structure/B2826209.png)
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related triazoloquinazolinone derivative was synthesized through ring-opening, ring-closing, and substitution reactions. The structure was characterized by 1H and 13C NMR, FTIR, and MS .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods and density functional theory (DFT) calculations . The crystal structure was determined by X-ray diffraction analysis, and the geometric data were found to be very close to the DFT calculated results for the optimized structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, the storage temperature for a related compound is recommended to be in a dark place, under inert atmosphere, at room temperature .Applications De Recherche Scientifique
Cardiovascular Research Applications
Compounds with structural similarities to the specified chemical have been explored for their cardiovascular benefits, particularly in vasodilating and antihypertensive activities. For example, certain 1,2,4-triazolo and pyrimidine derivatives have shown promise as potential cardiovascular agents due to their potent coronary vasodilating and antihypertensive properties, comparable to known drugs like trapidil and guanethidine sulfate (Sato et al., 1980).
Antimicrobial and Antifungal Applications
Derivatives within the same chemical family have been synthesized and evaluated for antimicrobial and antifungal efficacy. Thienopyrimidine derivatives, for instance, exhibited pronounced antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Anticonvulsant Activity
Research into pyrazolo and triazolo pyrimidines has also explored their utility in anticonvulsant applications. Analogues containing imidazole ring modifications have been tested for their effectiveness against seizures, highlighting the structural versatility and potential therapeutic uses of this compound class in neurology (Kelley et al., 1995).
Antitumor and Antimicrobial Synthesis
The versatility of the compound structure allows for the synthesis of enaminones and derivatives with significant antitumor and antimicrobial activities. This includes the development of substituted pyrazoles that have shown inhibition effects against certain cancer cell lines, comparable to standard treatments like 5-fluorouracil, and demonstrated antimicrobial properties (Riyadh, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been found to have a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal .
Pharmacokinetics
Similar compounds have been found to have a wide range of pharmacokinetic properties .
Result of Action
The antitumor activity of a similar compound on a375 cells has been studied, showing inhibitory rates of 1210% .
Action Environment
Similar compounds have been found to have their action modulated by lipophilicity .
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-21-11(6-7-17-21)15(24)16-10-14-19-18-12-4-5-13(20-23(12)14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQZJZDEHDQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2826126.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)
![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)






![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)


![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)